1H-pyrrolo[3,2-c]pyridin-4-amine
Overview
Description
1H-pyrrolo[3,2-c]pyridin-4-amine is a heterocyclic compound that is part of a broader class of biologically active molecules. These compounds often exhibit a range of activities, making them of interest in medicinal chemistry and drug design. The structure of 1H-pyrrolo[3,2-c]pyridin-4-amine consists of a pyrrole ring fused to a pyridine ring, which provides a scaffold for further functionalization and the potential for diverse chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-component reactions, cyclization, and the use of catalysts. For instance, the synthesis of 1H-pyrrol-3(2H)-ones, which share a similar pyrrole core, can be achieved through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones, using trifluoroacetic acid as an additive . Similarly, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones can be synthesized through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid . These methods highlight the versatility and efficiency of current synthetic approaches to such heterocycles.
Molecular Structure Analysis
The molecular structure of heterocyclic amines like 1H-pyrrolo[3,2-c]pyridin-4-amine is often characterized using various spectroscopic techniques. For example, 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine was characterized by 1H-NMR, 13C-NMR, FTIR, UV-Vis, mass spectral studies, and single-crystal X-ray diffraction, which confirmed its structural properties and revealed the presence of intermolecular hydrogen bonds contributing to crystal stabilization . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Heterocyclic compounds like 1H-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions. For instance, 1H-pyrano[3,4-c]pyran-7-ium perchlorates, which contain a similar fused ring system, react with ammonium acetate to yield 2,7-naphthyridines, and with primary amines to form pyrano[3,4-c]pyridinium salts . These reactions demonstrate the reactivity of the pyridine moiety in such compounds and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the lipophilicity, pKa value, and anti-secretory activity of 1H-pyrrolo[3,2-b]pyridines were studied, revealing the impact of substitution patterns on these properties . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Scientific Research Applications
Poly-substituted Pyrrolo[3,2-c]pyridin-4-one Synthesis
- Research by Li et al. (2020) detailed a metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogs. This approach involves a four-component, two-step reaction and is advantageous due to its broad substrate scope, efficiency, and use of inexpensive materials (Li, Fan, Qi, & Zhang, 2020).
Inhibitors of Gastric Acid Secretion
- A study by Palmer et al. (2008) explored the use of 5-substituted 1H-pyrrolo[3,2-b]pyridines as potent inhibitors of gastric acid secretion, revealing their potential in treating related medical conditions (Palmer, Münch, Brehm, Zimmermann, Buhr, Feth, & Simon, 2008).
Nucleophilic Substitution-Rearrangement Reactions
- Girgis et al. (1989) demonstrated that certain 4-substituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) undergo a nucleophilic substitution-rearrangement when treated with primary amines, yielding 5-azaindoles (Girgis, Larson, Robins, & Cottam, 1989).
Potassium-Competitive Acid Blockers
- Arikawa et al. (2014) designed and synthesized 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), showing significant inhibitory activity in vitro and in vivo (Arikawa et al., 2014).
Synthesis of Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones
- Zhang et al. (2015) reported a catalyst-free method for synthesizing 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, using a domino ring-opening/cyclization/aza-addition sequence (Zhang, Zhang, Wang, Wu, Duan, Liu, Liu, & Zhang, 2015).
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
- Khashi et al. (2015) described the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines using 4-(N,N-dimethylamino)pyridine as a catalyst (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).
Safety And Hazards
Future Directions
The broad spectrum of pharmacological properties of pyrrolo[3,2-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . Future research could focus on exploring its potential in treating diseases of the nervous and immune systems, as well as its antidiabetic, antimycobacterial, antiviral, and antitumor activities .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIMEEWBBDTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40314855 | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridin-4-amine | |
CAS RN |
60290-23-5 | |
Record name | 60290-23-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-pyrrolo[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40314855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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